1-Cyclopentyl-2-propyn-1-ol
Overview
Description
1-Cyclopentyl-2-propyn-1-ol is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis
1-Cyclopentylprop-2-yn-1-ol plays a role in palladium-catalyzed synthesis processes. For instance, it's involved in the oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols, which results in the formation of various organic compounds such as tetrahydrofurans (Gabriele et al., 2000).
Formation of Dyes and Photochromic Compounds
This compound also participates in reactions leading to the creation of merocyanine dyes and photochromic compounds. Such transformations are valuable in the field of materials science for the development of color-changing and light-sensitive materials (Gabbutt et al., 2001).
Pharmaceutical Intermediates
In pharmaceutical chemistry, 1-Cyclopentylprop-2-yn-1-ol serves as a precursor for synthesizing various esters. These compounds have potential applications as intermediates in the creation of drugs and other bioactive molecules (Gabriele et al., 2008).
Organic Synthesis
The compound is instrumental in organic synthesis, particularly in the formation of cyclopropane, cyclobutane, and other cyclic derivatives. Such compounds are important in the synthesis of a wide range of organic molecules, including natural products and pharmaceuticals (Yao & Shi, 2007).
Molecular Recognition
1-Cyclopentylprop-2-yn-1-ol derivatives find use in molecular recognition, specifically in chiral solvating agents for differentiating isomers of acids via NMR or fluorescence spectroscopy. This has practical applications in chemical analysis and stereoisomer differentiation (Khanvilkar & Bedekar, 2018).
Properties
IUPAC Name |
1-cyclopentylprop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h1,7-9H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZRRDODGAIGQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CCCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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